Aurein 1.2

Description

Properties

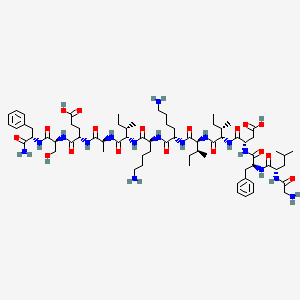

Molecular Formula |

C71H114N16O18 |

|---|---|

Molecular Weight |

1479.8 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C71H114N16O18/c1-10-40(6)57(69(103)76-43(9)61(95)78-48(29-30-55(90)91)63(97)84-53(38-88)68(102)81-49(60(75)94)34-44-23-15-13-16-24-44)85-64(98)47(28-20-22-32-73)79-62(96)46(27-19-21-31-72)80-70(104)58(41(7)11-2)87-71(105)59(42(8)12-3)86-67(101)52(36-56(92)93)83-66(100)51(35-45-25-17-14-18-26-45)82-65(99)50(33-39(4)5)77-54(89)37-74/h13-18,23-26,39-43,46-53,57-59,88H,10-12,19-22,27-38,72-74H2,1-9H3,(H2,75,94)(H,76,103)(H,77,89)(H,78,95)(H,79,96)(H,80,104)(H,81,102)(H,82,99)(H,83,100)(H,84,97)(H,85,98)(H,86,101)(H,87,105)(H,90,91)(H,92,93)/t40-,41-,42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-/m0/s1 |

InChI Key |

AWQLDRPGVBKULA-MVAQYEFHSA-N |

bioactivity |

Antibacterial, Anticancer |

sequence |

GLFDIIKKIAESF |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Primary Structure of Aurein 1.2

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the primary structure of Aurein 1.2, an antimicrobial and anticancer peptide. The information herein is curated for professionals in the fields of biochemical research and pharmaceutical development, presenting quantitative data, experimental methodologies, and structural representations in a clear and accessible format.

Primary Structure and Composition

This compound is a short, cationic peptide composed of 13 amino acid residues.[1][2] Its primary structure is defined by the specific sequence of these amino acids linked by peptide bonds. The peptide was first isolated from the skin secretions of Australian bell frogs, specifically the green and golden bell frog (Litoria aurea) and the southern bell frog (Litoria raniformis).[3][4]

The amino acid sequence of this compound is: Gly-Leu-Phe-Asp-Ile-Ile-Lys-Lys-Ile-Ala-Glu-Ser-Phe-NH₂ [5]

A notable feature of this compound's primary structure is the amidation of its C-terminus. This post-translational modification, where the C-terminal carboxyl group is converted to an amide, is common in antimicrobial peptides and contributes to their stability and biological activity.

Physicochemical Properties

The primary structure dictates the fundamental physicochemical properties of this compound. These quantitative characteristics are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | GLFDIIKKIAESF-NH₂ | |

| Number of Residues | 13 | |

| Molecular Formula | C₇₁H₁₁₄N₁₆O₁₈ | |

| Molecular Weight | ~1479.8 g/mol | |

| Net Charge (pH 7.4) | +1 |

Experimental Determination of Primary Structure

The primary amino acid sequence of this compound was determined using mass spectrometry techniques. Specifically, electrospray mass spectrometry was a key method employed for its sequence elucidation.

3.1 Methodology: Sequence Determination via Electrospray Mass Spectrometry

The general workflow for determining the primary structure of a peptide like this compound using electrospray ionization mass spectrometry (ESI-MS) involves the following steps:

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically a mixture of water, organic solvent (like acetonitrile), and a small amount of acid (like formic acid) to facilitate protonation.

-

Ionization: The peptide solution is introduced into the ESI source. A high voltage is applied to a capillary needle, causing the liquid to form a fine spray of charged droplets. As the solvent evaporates from the droplets, the peptide molecules become multiply charged gaseous ions.

-

Mass Analysis: The generated ions are then transferred into the mass analyzer of the mass spectrometer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Tandem Mass Spectrometry (MS/MS): To determine the sequence, precursor ions corresponding to the full-length peptide are selected and subjected to fragmentation. This is typically achieved through collision-induced dissociation (CID), where the ions collide with an inert gas, causing them to break apart at the peptide bonds.

-

Fragment Ion Analysis: The resulting fragment ions (b-ions and y-ions) are then mass-analyzed. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the reconstruction of the amino acid sequence.

-

Data Interpretation: The resulting mass spectrum is interpreted to deduce the complete amino acid sequence of the peptide.

Below is a diagram illustrating the general workflow for peptide sequencing using mass spectrometry.

Significance of the Primary Structure

The primary structure of this compound is fundamental to its biological function. The arrangement of hydrophobic (e.g., Leu, Ile, Phe) and cationic (Lys) residues facilitates its interaction with and disruption of microbial and cancer cell membranes. Alanine scanning studies, where each amino acid is systematically replaced with alanine, have further elucidated the contribution of individual residues to its antimicrobial and hemolytic activities, providing a deeper understanding of its structure-activity relationship. This knowledge is crucial for the rational design of synthetic analogs with enhanced potency and selectivity.

References

- 1. mdpi.com [mdpi.com]

- 2. Designing Potent Anticancer Peptides by this compound Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]

- 3. This compound peptide [novoprolabs.com]

- 4. A Novel Strategy for the Design of this compound Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Aurein 1.2: A Technical Guide to a Promising Antimicrobial and Anticancer Peptide

An In-depth Exploration of the Discovery, Origin, and Mechanism of a Potent Anuran Defensin

This technical guide provides a comprehensive overview of the Aurein 1.2 peptide for researchers, scientists, and drug development professionals. We delve into its discovery and origin, detail its biological activities with quantitative data, and present the experimental protocols used for its characterization. Furthermore, this guide illustrates key processes through detailed diagrams generated using the DOT language.

Discovery and Origin

This compound is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Australian green and golden bell frog, Litoria aurea, and the southern bell frog, Litoria raniformis.[1][2][3][4][5] First reported by Rozek et al. in 2000, this peptide is part of the Aurein family of peptides, which are characterized by their broad-spectrum antimicrobial and anticancer properties.

This compound is a relatively short peptide, consisting of 13 amino acids with the sequence Gly-Leu-Phe-Asp-Ile-Ile-Lys-Lys-Ile-Ala-Glu-Ser-Phe and an amidated C-terminus (GLFDIIKKIAESF-NH₂). This amidation is a common feature in amphibian AMPs and is crucial for its biological activity. In aqueous solutions, this compound typically adopts a random coil structure, but it folds into an α-helical conformation upon interaction with biological membranes. This structural transition is a key aspect of its mechanism of action.

Biological Activity

This compound exhibits a wide range of biological activities, most notably its antimicrobial and anticancer effects. Its mechanism of action is primarily attributed to its ability to interact with and disrupt the integrity of cell membranes.

Antimicrobial Activity

This compound demonstrates potent activity against a variety of Gram-positive bacteria, including clinically relevant strains like Staphylococcus aureus and Enterococcus faecalis. Its efficacy against Gram-negative bacteria is generally lower. The peptide's cationic nature facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipoteichoic acid in Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 8 | |

| Staphylococcus aureus | (Methicillin-resistant) | 8 | |

| Enterococcus faecalis | PCM 2673 | 16 | |

| Streptococcus pyogenes | ATCC 19615 | 4 | |

| Escherichia coli | ATCC 25922 | 256 | |

| Pseudomonas aeruginosa | ATCC 27853 | 256 | |

| Candida albicans | ATCC 90028 | 32 |

Anticancer Activity

This compound has also been shown to possess cytotoxic activity against various cancer cell lines. Similar to its antimicrobial action, the anticancer effect is linked to its interaction with the cancer cell membrane, which often displays a higher negative charge compared to non-cancerous cells due to the presence of phosphatidylserine in the outer leaflet.

Table 2: Half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H838 | Lung Cancer | 26.94 | |

| MCF-7 | Breast Cancer | ~50 | |

| T98G | Glioblastoma | 2 |

Hemolytic Activity

A crucial aspect of peptide-based drug development is its toxicity towards host cells. The hemolytic activity of this compound, its ability to lyse red blood cells, has been evaluated. While it does exhibit some hemolytic activity, its selectivity for microbial and cancer cells over erythrocytes is a key area of ongoing research and analog development.

Table 3: Hemolytic Activity of this compound

| Parameter | Value | Reference |

| HC50 (µM) | ~30 |

Mechanism of Action: The Carpet Model

The primary mechanism by which this compound exerts its antimicrobial and anticancer effects is through the "carpet model" of membrane disruption. This model proposes that the peptide monomers first bind to the surface of the target cell membrane, driven by electrostatic interactions. As the concentration of the peptide on the membrane surface increases, they aggregate and form a "carpet-like" layer. This accumulation disrupts the membrane's structural integrity, leading to the formation of transient pores or micelles, ultimately causing cell lysis. This mechanism does not involve the formation of stable transmembrane channels.

Experimental Protocols

The characterization of this compound and its biological activities involves several key experimental protocols. Below are detailed methodologies for the primary assays.

Peptide Synthesis and Purification

This compound is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation : A Rink Amide resin is used as the solid support to obtain the C-terminal amide.

-

Amino Acid Coupling : Protected amino acids are sequentially coupled to the growing peptide chain. Each coupling cycle involves:

-

Deprotection : Removal of the Fmoc group from the N-terminus of the growing peptide chain using a solution of piperidine in dimethylformamide (DMF).

-

Activation and Coupling : The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and added to the resin to form a new peptide bond.

-

-

Cleavage and Deprotection : Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification : The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization : The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF).

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum : Bacterial strains are grown in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a specific optical density, corresponding to a known cell concentration (e.g., 10⁸ CFU/mL). The inoculum is then diluted to the final testing concentration (e.g., 5 x 10⁵ CFU/mL).

-

Peptide Dilution : A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation : Each well containing the peptide dilution is inoculated with the bacterial suspension.

-

Incubation : The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination : The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Peptide Treatment : The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : MTT solution is added to each well, and the plate is incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined as the peptide concentration that causes 50% inhibition of cell growth.

Hemolysis Assay

The hemolytic activity of this compound is determined by measuring the release of hemoglobin from red blood cells.

-

Preparation of Red Blood Cells (RBCs) : Freshly obtained red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation.

-

Peptide Incubation : A suspension of RBCs is incubated with different concentrations of this compound for a specific time (e.g., 1 hour) at 37°C.

-

Centrifugation : The samples are centrifuged to pellet the intact RBCs.

-

Hemoglobin Measurement : The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 414 nm).

-

Calculation of Hemolysis : The percentage of hemolysis is calculated relative to a positive control (RBCs lysed with a detergent like Triton X-100) and a negative control (RBCs in PBS only).

References

- 1. researchgate.net [researchgate.net]

- 2. graphviz.org [graphviz.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of New Analogs of this compound Containing Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of a short antimicrobial peptide on charged lipid bilayer: A case study on this compound peptide | ORNL [ornl.gov]

The Disruption of Bacterial Membranes by Aurein 1.2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Aurein 1.2, an antimicrobial peptide (AMP), with a specific focus on its interaction with and disruption of bacterial membranes. This document synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying processes to support research and development in the field of novel antimicrobial agents.

Executive Summary

This compound, a 13-residue cationic peptide isolated from the Australian bell frog Litoria aurea, demonstrates potent antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism of action is primarily attributed to the direct disruption of the bacterial cell membrane. Extensive biophysical studies have revealed that this compound does not form discrete pores but rather acts via a "carpet-like" mechanism. The peptide initially binds to the anionic surface of the bacterial membrane, and upon reaching a critical threshold concentration, it disrupts the bilayer integrity in a detergent-like manner, leading to membrane lysis and cell death. This guide will dissect the molecular interactions and biophysical consequences of this compound's engagement with bacterial membranes.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from various studies, providing a comparative overview of this compound's antimicrobial efficacy and its interactions with model membrane systems.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Strain | Gram Type | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 8 | ~5.4 | [1] |

| Staphylococcus aureus ATCC 43300 (MRSA) | Gram-positive | 8 | ~5.4 | [1] |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 8 | ~5.4 | [1] |

| Enterococcus faecalis ATCC 51299 (VRE) | Gram-positive | 16 | ~10.8 | [1] |

| Streptococcus pyogenes ATCC 19615 | Gram-positive | 4 | ~2.7 | [1] |

| Escherichia coli | Gram-negative | 256 | ~173 | |

| Pseudomonas aeruginosa | Gram-negative | 256 | ~173 | |

| Candida albicans | Fungus | 32 | ~21.6 |

Note: The molecular weight of this compound is approximately 1479 g/mol . Conversion to µM is an approximation.

Table 2: Biophysical Parameters of this compound Interaction with Model Membranes

| Experimental Technique | Model Membrane Composition | Peptide/Lipid (P/L) Molar Ratio | Key Finding | Reference |

| Neutron Membrane Diffraction | DMPC/DMPG | 1:100 to 1:30 | Membrane thinning observed, with the peptide located at the acyl chain-headgroup region. | |

| Small-Angle Neutron Scattering (SANS) | d54-DMPC/DMPG (0.75:0.25 and 0.5:0.5) | 1:100, 1:30, 1:10 | This compound induces strong asymmetry in the lipid bilayer. | |

| Vesicle Dye Leakage Assay | POPC/POPG | >1:50 | High peptide concentration required for significant dye leakage. | |

| Quartz Crystal Microbalance (QCM-D) | DMPC and DMPC/DMPG (4:1) | <5 µM | Surface association without transmembrane insertion at low concentrations. |

The "Carpet-Like" Mechanism of Action

The prevailing model for this compound's activity is the "carpet" or "carpet-like" mechanism. This model can be broken down into a series of steps, as visualized in the following diagrams.

Initial Electrostatic Binding

This compound, being a cationic peptide, is initially attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG). This electrostatic interaction facilitates the accumulation of peptide molecules on the membrane surface.

Figure 1: Initial binding of this compound to the anionic bacterial membrane.

Membrane "Carpeting" and Threshold Concentration

As more this compound molecules bind, they form a "carpet" on the membrane surface. The peptides align parallel to the lipid bilayer. This accumulation continues until a critical threshold concentration is reached.

Figure 2: "Carpeting" of the membrane surface by this compound molecules.

Membrane Disruption and Micellization

Once the threshold concentration is exceeded, the accumulated peptides induce significant stress on the membrane, leading to a loss of integrity. This results in the formation of transient pores and ultimately the disintegration of the membrane into peptide-lipid micelles, causing leakage of cellular contents and cell death.

Figure 3: Membrane disruption and micelle formation leading to cell lysis.

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of this compound are provided below. These protocols are based on commonly employed techniques in the field.

Vesicle Preparation (Large Unilamellar Vesicles - LUVs)

-

Lipid Film Formation:

-

Prepare a solution of the desired lipids (e.g., DMPC or a mixture of DMPC and DMPG) in an organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

In a round-bottom flask, evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a buffer solution (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) by vortexing for 30 minutes. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To form LUVs of a defined size, subject the MLV suspension to multiple (e.g., 11-21) passes through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

-

Vesicle Dye Leakage Assay

-

Vesicle Preparation:

-

Prepare LUVs as described in section 4.1, but hydrate the lipid film with a buffer containing a fluorescent dye (e.g., 50 mM calcein or carboxyfluorescein) at a self-quenching concentration.

-

-

Removal of External Dye:

-

Separate the dye-loaded vesicles from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column) with the same buffer used for hydration but without the dye.

-

-

Fluorescence Measurement:

-

Dilute the vesicle suspension in a cuvette to a suitable lipid concentration.

-

Monitor the fluorescence intensity over time using a spectrofluorometer (e.g., excitation at 490 nm and emission at 520 nm for calcein).

-

Add a known concentration of this compound to the cuvette and continue monitoring the fluorescence.

-

At the end of the experiment, add a lytic agent (e.g., Triton X-100) to disrupt all vesicles and measure the maximum fluorescence (100% leakage).

-

Calculate the percentage of leakage induced by this compound relative to the maximum fluorescence.

-

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

-

Sensor Preparation:

-

Clean the SiO2-coated QCM-D sensor with a detergent solution, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.

-

Treat the sensor with plasma to create a hydrophilic surface.

-

-

Supported Lipid Bilayer (SLB) Formation:

-

Mount the sensor in the QCM-D chamber and establish a stable baseline with the running buffer.

-

Introduce a suspension of small unilamellar vesicles (SUVs) or LUVs into the chamber. The vesicles will adsorb to the sensor surface and rupture to form a continuous SLB.

-

Rinse with buffer to remove any unadsorbed vesicles.

-

-

Peptide Interaction:

-

Once a stable SLB is formed (indicated by a characteristic frequency and dissipation shift), introduce a solution of this compound at a specific concentration.

-

Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time to observe peptide binding and any subsequent membrane disruption.

-

Rinse with buffer to remove any unbound peptide.

-

Atomic Force Microscopy (AFM)

-

Sample Preparation:

-

Form an SLB on a freshly cleaved mica substrate by incubating with a vesicle suspension.

-

Gently rinse the surface with buffer to remove excess vesicles.

-

-

Imaging:

-

Mount the sample in the AFM fluid cell.

-

Image the SLB in buffer using a suitable imaging mode (e.g., tapping mode or contact mode) with a soft cantilever to minimize damage to the bilayer.

-

Obtain baseline images of the intact SLB.

-

-

Peptide Addition and Real-Time Imaging:

-

Inject a solution of this compound into the fluid cell to achieve the desired final concentration.

-

Continuously image the same area of the SLB to observe the time-course of peptide-induced changes, such as the formation of defects, membrane thinning, or complete disruption.

-

Experimental and logical workflows

The following diagram illustrates a typical experimental workflow for investigating the mechanism of action of an antimicrobial peptide like this compound.

Figure 4: A typical experimental workflow for studying this compound's mechanism of action.

Conclusion

The collective evidence strongly supports that this compound disrupts bacterial membranes through a carpet-like mechanism. Its preferential interaction with anionic lipids provides a basis for its selectivity towards bacterial cells. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug developers working on antimicrobial peptides. A thorough understanding of this compound's mechanism of action is crucial for the rational design of new and more potent AMP-based therapeutics to combat the growing threat of antibiotic resistance.

References

An In-depth Technical Guide to the Carpet Model Mechanism of Aurein 1.2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the antimicrobial peptide Aurein 1.2, focusing on its mechanism of action, which is widely understood to follow the "carpet model." The information presented herein is curated for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to support further investigation and application of this potent antimicrobial agent.

This compound is a 13-amino acid cationic antimicrobial peptide, with the sequence GLFDIIKKIAESF-NH₂, originally isolated from the Australian green and golden bell frog, Litoria aurea.[1] It exhibits a broad spectrum of activity against various pathogens. Its mechanism of action is characterized by a non-pore-forming disruption of the microbial cell membrane, a process known as the carpet model.

The Core Mechanism: The Carpet Model

The carpet model describes a mechanism where antimicrobial peptides accumulate on the surface of the target cell membrane, forming a "carpet-like" layer.[2] This accumulation is initially driven by electrostatic interactions between the cationic peptide and the anionic components of the microbial membrane, such as phosphatidylglycerol (PG).[3] Once a threshold concentration of the peptide is reached on the membrane surface, the integrity of the lipid bilayer is compromised, leading to membrane disruption and cell death. This process is distinct from models that involve the formation of discrete pores or channels through the membrane.

Studies utilizing a range of biophysical techniques have consistently supported the carpet model for this compound.[3] Techniques such as quartz crystal microbalance with dissipation (QCM-D), vesicle dye leakage assays, solid-state NMR, and atomic force microscopy (AFM) have been instrumental in elucidating this mechanism.[3] These studies have shown that this compound exhibits a preference for anionic membranes, which are characteristic of prokaryotic cells, and that its interaction is primarily at the membrane surface.

Signaling and Logical Pathway of the Carpet Model

The following diagram illustrates the sequential steps of the carpet model mechanism employed by this compound.

Quantitative Data: Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound has been quantified against a variety of microorganisms. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | ATCC 25923 | 25 | |

| Staphylococcus aureus | (Methicillin-resistant) | 1-16 | |

| Enterococcus faecalis | PCM 2673 | 1-16 | |

| Streptococcus pyogenes | 1-16 | ||

| Gram-Negative Bacteria | |||

| Escherichia coli | ATCC 25922 | 200-256 | |

| Pseudomonas aeruginosa | ATCC 9027 | 256 | |

| Fungi | |||

| Candida albicans | ATCC 10231 | 32 |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to study the carpet model mechanism of this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the mechanism of action of an antimicrobial peptide like this compound.

Vesicle Dye Leakage Assay

This assay measures the ability of a peptide to disrupt the integrity of a lipid bilayer by quantifying the release of an encapsulated fluorescent dye.

a. Preparation of Large Unilamellar Vesicles (LUVs) with Encapsulated Carboxyfluorescein:

-

Lipid Film Formation: Prepare a lipid mixture mimicking the target membrane (e.g., a 3:1 molar ratio of POPC to POPG for a bacterial membrane model) in a round-bottom flask. Dry the lipids to a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.

-

Hydration: Hydrate the lipid film with a solution of 50 mM carboxyfluorescein in a suitable buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10 mg/mL. The carboxyfluorescein solution should be self-quenching at this concentration.

-

Extrusion: Subject the hydrated lipid suspension to five freeze-thaw cycles. Subsequently, extrude the suspension 21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder to form LUVs.

-

Purification: Separate the dye-filled LUVs from unencapsulated carboxyfluorescein by gel filtration chromatography using a Sephadex G-50 column equilibrated with the same buffer used for hydration.

b. Leakage Measurement:

-

Dilute the purified LUV suspension in the assay buffer to a final lipid concentration of 50 µM in a fluorometer cuvette.

-

Record the baseline fluorescence (F₀) at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

-

Add the desired concentration of this compound to the cuvette and monitor the increase in fluorescence (F) over time as the dye is released and de-quenched.

-

After the fluorescence signal stabilizes or at a predetermined time point, add Triton X-100 (final concentration 0.1% v/v) to lyse all vesicles and record the maximum fluorescence (Fmax).

-

Calculate the percentage of leakage using the formula: % Leakage = [(F - F₀) / (Fmax - F₀)] x 100 .

Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is a surface-sensitive technique that measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor, providing real-time information on mass adsorption and the viscoelastic properties of the adsorbed layer.

a. Sensor Preparation and Lipid Bilayer Formation:

-

Clean a silica-coated QCM-D sensor with a 2% sodium dodecyl sulfate (SDS) solution, rinse with deionized water, dry with nitrogen, and treat with UV/ozone for 10 minutes.

-

Establish a stable baseline in the QCM-D instrument with a suitable buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4).

-

Introduce a suspension of small unilamellar vesicles (SUVs) of the desired lipid composition (e.g., DMPC/DMPG to mimic bacterial membranes) into the flow cell. Vesicle fusion onto the sensor surface will form a supported lipid bilayer (SLB), indicated by a characteristic decrease in frequency and a small increase, followed by a decrease, in dissipation.

-

Rinse with buffer to remove any unfused vesicles.

b. Peptide Interaction Analysis:

-

Once a stable SLB is formed, establish a new baseline.

-

Inject a solution of this compound at the desired concentration over the SLB.

-

Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates peptide binding to the bilayer. An increase in dissipation suggests a change in the viscoelastic properties of the membrane, often associated with membrane disruption in the carpet model.

-

Subsequent rinsing with buffer can be used to assess the reversibility of peptide binding.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR provides atomic-level information on the structure, dynamics, and topology of peptides and lipids within a membrane environment.

a. Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) by hydrating a lipid film (e.g., DMPC/DMPG) with a buffer solution containing this compound at a specific peptide-to-lipid molar ratio.

-

For oriented samples, the peptide-lipid mixture can be deposited on thin glass plates, which are then stacked and hydrated.

-

The sample is then packed into an NMR rotor.

b. NMR Experiments:

-

³¹P NMR: This is used to probe the morphology of the lipid assembly. A sharp, symmetric peak is indicative of isotropic motion (e.g., in small vesicles), while a broad, asymmetric lineshape is characteristic of a lamellar bilayer. Changes in the ³¹P NMR spectrum upon addition of this compound can indicate membrane disruption.

-

²H NMR: By using deuterated lipids, the order and dynamics of the lipid acyl chains can be investigated. A decrease in the quadrupolar splitting of the ²H NMR spectrum indicates a disordering of the lipid chains, consistent with membrane perturbation by the peptide.

-

¹⁵N NMR: If isotopically labeled this compound is used, ¹⁵N NMR can provide information about the orientation and dynamics of the peptide within the membrane.

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can visualize the topography of lipid bilayers and the effects of peptide interaction in real-time.

a. Sample Preparation:

-

Prepare a supported lipid bilayer (SLB) on a freshly cleaved mica surface using the vesicle fusion method as described for QCM-D.

-

Ensure the SLB is fully submerged in a liquid cell with a suitable buffer.

b. Imaging:

-

Engage the AFM tip with the SLB surface in tapping mode to minimize damage to the delicate bilayer.

-

Obtain baseline images of the intact SLB.

-

Inject a solution of this compound into the liquid cell to achieve the desired final concentration.

-

Acquire a series of time-lapse images to visualize the changes in the membrane morphology. In the context of the carpet model, one would expect to observe initial peptide binding, followed by roughening of the membrane surface, and eventually the formation of defects and removal of lipid patches, rather than the formation of distinct pores.

References

Biophysical Properties of Aurein 1.2 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 1.2 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Australian Southern Bell Frog, Litoria aurea.[1][2] Comprising a short chain of 13 amino acids, this peptide has garnered significant interest within the scientific and pharmaceutical communities due to its broad-spectrum antimicrobial and anticancer activities.[2][3] Its mechanism of action, primarily targeting and disrupting the integrity of cell membranes, presents a promising avenue for the development of novel therapeutics against drug-resistant pathogens and neoplastic cells. This technical guide provides an in-depth overview of the core biophysical properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its functional mechanisms.

Physicochemical and Structural Properties

This compound is a relatively small peptide with a defined amino acid sequence and distinct structural characteristics that are fundamental to its biological function.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | GLFDIIKKIAESF-NH2 | [4] |

| Molecular Weight | 1479.77 g/mol | |

| Length (Amino Acids) | 13 | |

| Net Charge (pH 7.4) | +1 | |

| Structure | Amphipathic α-helix in membrane environments |

In aqueous solutions, this compound typically exists in a random coil conformation. However, upon interaction with a membrane environment, it undergoes a conformational change to form an amphipathic α-helix. This structure is characterized by the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix, a key feature for its membrane-disrupting activity.

Antimicrobial and Anticancer Activity

This compound exhibits potent activity against a range of Gram-positive bacteria and various cancer cell lines. Its efficacy is attributed to its ability to selectively interact with and permeabilize the membranes of these target cells.

Antimicrobial Activity

The antimicrobial action of this compound is primarily directed against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is generally lower.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against various bacteria

| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus ATCC 29213 | 8 | 8 | |

| Staphylococcus aureus ATCC 43300 (MRSA) | 8 | 8 | |

| Enterococcus faecalis ATCC 29212 | 8 | 8 | |

| Enterococcus faecalis ATCC 51299 (VRE) | 16 | 16 | |

| Streptococcus pyogenes ATCC 19615 | 4 | 4 | |

| Escherichia coli | 256 | - | |

| Pseudomonas aeruginosa | 256 | - | |

| Candida albicans | 32 | - |

Anticancer Activity

This compound has demonstrated cytotoxic effects against a variety of human cancer cell lines.

Table 3: Half-maximal Inhibitory Concentration (IC50) of this compound against Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Cancer Type | Reference |

| T98G | 2 | Glioblastoma | |

| H838 | 26.94 | Non-small-cell lung cancer | |

| SW480 | >10 (slight toxicity) | Colon adenocarcinoma | |

| HT29 | >10 (slight toxicity) | Colorectal adenocarcinoma | |

| MCF-7 | >16 | Breast cancer | |

| MDA-MB-231 | >16 | Breast cancer |

Mechanism of Action

The primary mechanism of action for this compound involves the direct disruption of the cell membrane. This is largely attributed to its amphipathic nature and positive charge, which facilitates preferential interaction with the anionic components of bacterial and cancer cell membranes.

The "Carpet" Model

This compound is thought to act via the "carpet" mechanism. In this model, the peptide monomers initially bind to the surface of the target membrane, orienting parallel to the lipid bilayer. As the peptide concentration increases, they accumulate and form a "carpet-like" layer on the membrane surface. This accumulation disrupts the membrane's structural integrity, leading to permeabilization, the formation of micelles, and eventual cell lysis without forming discrete pores.

Figure 1: The "Carpet" mechanism of this compound action.

Induction of Apoptosis in Cancer Cells

In addition to membrane lysis, this compound can induce apoptosis in cancer cells. After membrane permeabilization, the peptide can enter the cell and target the mitochondrial membrane, triggering apoptotic pathways. This dual mechanism of direct membrane disruption and induction of programmed cell death makes it a particularly interesting candidate for anticancer therapies.

Figure 2: this compound-induced apoptotic pathway in cancer cells.

Toxicity Profile

A crucial aspect of any potential therapeutic agent is its toxicity towards host cells. This compound generally exhibits low hemolytic activity, meaning it has a limited ability to lyse red blood cells. This selectivity is attributed to the lower concentration of anionic lipids in the outer leaflet of erythrocyte membranes compared to bacterial and cancer cells.

Table 4: Hemolytic Activity of this compound

| Peptide | HC50 (µM) | Comments | Reference |

| This compound | >128 | Low hemolytic activity observed. | |

| Aurein M2 (analog) | Lower than this compound | An analog with reduced hemolytic activity. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biophysical properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound peptide stock solution

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum: a. Culture the desired bacterial strain overnight in the appropriate broth. b. Dilute the overnight culture in fresh broth to achieve a starting optical density (OD) at 600 nm corresponding to approximately 1 x 10⁸ CFU/mL. c. Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of Peptide: a. Prepare a 2-fold serial dilution of the this compound stock solution in the broth medium directly in the 96-well plate.

-

Inoculation: a. Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions. b. Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

-

Incubation: a. Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: a. The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the OD at 600 nm.

Figure 3: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Hemolysis Assay

This assay measures the ability of a compound to lyse red blood cells (RBCs).

Materials:

-

Freshly drawn red blood cells (e.g., human or rat)

-

Phosphate-buffered saline (PBS)

-

This compound peptide stock solution

-

Triton X-100 (for positive control)

-

96-well plates

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Preparation of RBC Suspension: a. Wash the RBCs three times with PBS by centrifugation and removal of the supernatant. b. Prepare a 1-2% (v/v) suspension of the washed RBCs in PBS.

-

Peptide Incubation: a. Add the RBC suspension to wells of a 96-well plate containing serial dilutions of the this compound peptide. b. Include a negative control (RBCs in PBS only) and a positive control (RBCs with a lytic agent like Triton X-100).

-

Incubation: a. Incubate the plate at 37°C for 1 hour.

-

Centrifugation: a. Centrifuge the plate to pellet the intact RBCs.

-

Measurement of Hemolysis: a. Carefully transfer the supernatant to a new 96-well plate. b. Measure the absorbance of the supernatant at a wavelength of 414 nm or 540 nm to quantify the amount of released hemoglobin. c. Calculate the percentage of hemolysis relative to the positive control.

Figure 4: Workflow for the Hemolysis Assay.

Conclusion

This compound is a promising antimicrobial and anticancer peptide with a well-defined mechanism of action centered on membrane disruption. Its favorable biophysical properties, including its small size, amphipathic α-helical structure, and selectivity for anionic membranes, make it an attractive candidate for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to unlock the full therapeutic potential of this intriguing molecule. Further research focusing on optimizing its activity and delivery will be crucial in translating its promise into clinical applications.

References

- 1. This compound peptide [novoprolabs.com]

- 2. The antibiotic and anticancer active aurein peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis the solution structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alanine Scanning Studies of the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Designing Potent Anticancer Peptides by this compound Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Aurein 1.2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aurein 1.2, a cationic antimicrobial peptide (AMP) isolated from the Australian bell frog Litoria aurea, has garnered significant interest for its broad-spectrum antimicrobial and anticancer activities. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for researchers engaged in the development of novel peptide-based therapeutics.

Core Structure and Physicochemical Properties

This compound is a relatively short, 13-amino acid peptide with the sequence Gly-Leu-Phe-Asp-Ile-Ile-Lys-Lys-Ile-Ala-Glu-Ser-Phe-NH2 . A crucial feature of its primary structure is the C-terminal amidation, which is essential for its biological activity. In membrane-mimicking environments, this compound adopts an amphipathic α-helical conformation. This structure is characterized by the segregation of hydrophobic and hydrophilic residues, forming distinct faces along the helical axis. This amphipathicity is a key determinant of its interaction with and disruption of microbial cell membranes. The cationic nature of this compound, conferred by the two lysine residues at positions 7 and 8, facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes.

Mechanism of Action: The Carpet Model

The primary mechanism of action of this compound is the disruption of the cell membrane, a process best described by the "carpet model". Unlike peptides that form discrete pores, this compound accumulates on the surface of the target membrane, aligning parallel to the lipid bilayer. Once a threshold concentration is reached, the peptide induces membrane destabilization and permeabilization in a detergent-like manner, leading to the formation of micelles and subsequent cell lysis.[1][2][3] This mechanism is less likely to induce resistance compared to antibiotics that target specific intracellular components.

Structure-Activity Relationship Insights from Analogs

Systematic modifications of the this compound sequence have provided critical insights into the roles of specific residues and structural features.

Alanine Scanning

Alanine scanning, where individual amino acids are replaced by alanine, has revealed the importance of several residues. Substitution of Phenylalanine at position 13 (Phe13) with alanine significantly reduces antimicrobial activity, highlighting the role of this C-terminal hydrophobic residue in membrane interaction and anchoring.[3] The cationic Lysine residues at positions 7 and 8 (Lys7, Lys8) are also crucial for activity, with their replacement diminishing the peptide's ability to bind to negatively charged bacterial membranes.[3]

Substitution with Non-Proteinogenic Amino Acids

Replacing the lysine residues with other basic non-proteinogenic amino acids, such as ornithine (Orn) and diaminobutyric acid (Dab), has been shown to modulate activity. For instance, some Orn and Dab-containing analogs exhibit enhanced antibacterial activity against Gram-positive bacteria compared to the native peptide.

Hydrophobicity and Charge

The overall hydrophobicity and net positive charge of this compound are critical for its function. Increasing the hydrophobicity can enhance antimicrobial potency, but often at the cost of increased hemolytic activity (toxicity to red blood cells). Similarly, while a net positive charge is essential for the initial interaction with bacterial membranes, excessive charge does not necessarily correlate with higher activity and can also impact selectivity.

Quantitative Data on this compound and Analogs

The following tables summarize the antimicrobial and hemolytic activities of this compound and selected analogs.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs

| Peptide/Analog | Sequence | S. aureus (μg/mL) | E. coli (μg/mL) | Reference |

| This compound | GLFDIIKKIAESF-NH2 | 25 | 200 | |

| [A10W]this compound | GLFDIIKKIW ESF-NH2 | - | - | |

| [D4K, E11K]this compound | GLFK IIKKIAK SF-NH2 | - | - | |

| [A10W, D4K, E11K]this compound | GLFK IIKKIW****K SF-NH2 | ≤16 | ≤16 | |

| EH[Orn]8 | GLFDIIKOrn IAESF-NH2 | 40 | 80 | |

| EH[Dab]7,8 | GLFDIIDabDab IAESF-NH2 | 160 | 160 |

Note: MIC values can vary between studies due to different experimental conditions. '-' indicates data not available in the cited sources.

Table 2: Hemolytic Activity of this compound and Analogs

| Peptide/Analog | HC50 (μM) | Hemolysis at MIC for E. coli (%) | Reference |

| This compound | ~30 | 20.56 | |

| [D4K, E11K]this compound | >100 | - | |

| [A10W, D4K, E11K]this compound | >100 | - | |

| IK-1 | <10 | 58.11 | |

| IK-2 | <10 | 53.56 | |

| KLA-2 | ~20 | - |

Note: HC50 is the peptide concentration causing 50% hemolysis. '-' indicates data not available in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antimicrobial peptide activity.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound and its analogs are typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis.

-

Resin Swelling: The Rink Amide resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA) and then added to the resin. The completion of the coupling reaction is monitored using a qualitative test like the Kaiser test.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

-

Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth (e.g., Mueller-Hinton Broth) and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

-

Peptide Dilution: A series of twofold dilutions of the peptide are prepared in the appropriate broth in a 96-well polypropylene microtiter plate. Cationic peptides can bind to polystyrene, so polypropylene plates are recommended.

-

Inoculation: The standardized bacterial suspension is added to each well containing the peptide dilutions.

-

Controls: Positive (bacteria only) and negative (broth only) growth controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

Hemolytic Activity Assay

This assay measures the lytic activity of peptides against red blood cells (RBCs), providing an indication of their cytotoxicity.

-

RBC Preparation: Freshly obtained red blood cells (e.g., human or horse) are washed multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in the buffer to a desired concentration (e.g., 1-2% v/v).

-

Peptide Dilution: Serial dilutions of the peptide are prepared in the buffer.

-

Incubation: The peptide dilutions are mixed with the RBC suspension and incubated at 37°C for a specified time (e.g., 1 hour).

-

Controls: A negative control (RBCs in buffer only) and a positive control (RBCs with a lytic agent like Triton X-100 to achieve 100% hemolysis) are included.

-

Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

-

Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 405 or 540 nm) using a spectrophotometer.

-

Calculation of Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Conclusion and Future Directions

The structure-activity relationship of this compound is intricately linked to its amphipathic α-helical structure, cationic nature, and the presence of key hydrophobic and basic residues. The "carpet model" provides a robust framework for understanding its membrane-disruptive mechanism. The development of analogs with improved antimicrobial potency and reduced hemolytic activity remains a key objective. Future research should focus on fine-tuning the balance between hydrophobicity and cationicity, exploring novel amino acid substitutions, and investigating synergistic combinations with conventional antibiotics to unlock the full therapeutic potential of this compound-based peptides.

References

The Biological Functions of Aurein 1.2: A Technical Guide for Researchers

An In-depth Examination of a Promising Antimicrobial Peptide

Abstract

Aurein 1.2, a cationic antimicrobial peptide (AMP) originally isolated from the Australian green and golden bell frog (Litoria aurea), has garnered significant attention within the scientific community for its broad-spectrum antimicrobial and anticancer activities.[1][2] This 13-amino acid peptide (GLFDIIKKIAESF-NH2) exhibits potent activity against a range of pathogens, including antibiotic-resistant strains, and various cancer cell lines.[1][3][4] Its primary mechanism of action involves the disruption of cellular membranes, a process that is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its antimicrobial and cytotoxic properties, mechanism of action, and potential therapeutic applications. Detailed experimental methodologies and quantitative data are presented to support researchers and drug development professionals in their exploration of this promising biomolecule.

Antimicrobial Activity

This compound demonstrates a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy is attributed to its amphipathic α-helical structure, which facilitates its interaction with and disruption of microbial cell membranes.

Antimicrobial Spectrum and Potency

The antimicrobial potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The table below summarizes the MIC values of this compound against a selection of clinically relevant bacteria.

| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |

| Staphylococcus aureus | ATCC 29213 | 8 | 5.4 | |

| Staphylococcus aureus | ATCC 43300 (MRSA) | 8 | 5.4 | |

| Enterococcus faecalis | ATCC 29212 | 8 | 5.4 | |

| Enterococcus faecalis | ATCC 51299 (VRE) | 16 | 10.8 | |

| Streptococcus pyogenes | ATCC 19615 | 4 | 2.7 | |

| Escherichia coli | - | 256 | 172.8 | |

| Pseudomonas aeruginosa | - | 256 | 172.8 | |

| Candida albicans | - | 32 | 21.6 |

Note: MIC values can vary depending on the specific assay conditions and the strain tested.

Synergistic Effects with Conventional Antibiotics

This compound has been shown to act synergistically with conventional antibiotics, such as clarithromycin and minocycline, against Gram-positive cocci. This synergy is likely due to the peptide's ability to permeabilize the bacterial membrane, thereby facilitating the entry of other antimicrobial agents into the cell. This property highlights the potential of this compound as an adjunct therapy to enhance the efficacy of existing antibiotics and combat drug resistance.

Cytotoxicity and Hemolytic Activity

A crucial aspect of developing AMPs for therapeutic use is their selectivity for microbial cells over host cells. This compound generally exhibits low cytotoxicity against mammalian cells and low hemolytic activity (the lysis of red blood cells).

Cytotoxicity against Cancer Cell Lines

This compound has demonstrated cytotoxic activity against a variety of cancer cell lines. This anticancer activity is attributed to the difference in membrane composition between cancerous and healthy cells, with cancer cell membranes often having a higher negative charge, which promotes interaction with the cationic this compound peptide.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| T98G | Glioblastoma | ~2 | |

| H838 | Lung Cancer | 26.94 |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Hemolytic Activity

The hemolytic activity of this compound is a measure of its toxicity towards red blood cells. The HC50 value, the concentration of the peptide that causes 50% hemolysis, is a key parameter in assessing its therapeutic potential.

| Parameter | Value | Reference(s) |

| HC50 | ~30 µM |

The relatively high HC50 value suggests a favorable therapeutic window for this compound, particularly in topical applications.

Mechanism of Action

The primary mechanism by which this compound exerts its antimicrobial and anticancer effects is through direct interaction with and disruption of the cell membrane. It is widely accepted that this compound follows the "carpet" model of membrane disruption.

The Carpet Model

The carpet model proposes a multi-step process for membrane disruption:

-

Electrostatic Attraction and Accumulation: The positively charged this compound peptides are electrostatically attracted to the negatively charged components of microbial and cancer cell membranes, such as phosphatidylserine and teichoic acids. They accumulate on the membrane surface, forming a "carpet-like" layer.

-

Membrane Destabilization: Once a threshold concentration is reached, the accumulated peptides induce stress on the lipid bilayer, leading to its destabilization.

-

Micellization and Pore Formation: The membrane is then disrupted in a detergent-like manner, leading to the formation of micelles and transient pores, ultimately causing leakage of cellular contents and cell death.

Caption: The "Carpet Model" mechanism of this compound action.

Induction of Apoptosis and Necrosis

While direct membrane lysis is the primary mechanism, some studies suggest that this compound can also induce programmed cell death (apoptosis) and necrosis in cancer cells. The disruption of the cell membrane can lead to an influx of ions and the release of intracellular components, which can trigger downstream apoptotic or necrotic pathways. The precise signaling cascades involved in this compound-induced cell death are still under investigation and represent an active area of research.

Caption: Potential pathways of this compound-induced cell death.

Immunomodulatory Effects

Limited research suggests that this compound may possess immunomodulatory properties. Antimicrobial peptides are known to play a role in the innate immune response, and some can modulate the activity of immune cells. However, the specific effects of this compound on immune cells and cytokine production require further investigation to be fully understood.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.

Caption: Workflow for the Broth Microdilution MIC Assay.

Methodology:

-

Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Inoculum Preparation: Culture the test microorganism overnight and dilute the culture in CAMHB to a standardized concentration (typically 5 x 10^5 CFU/mL).

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells.

Caption: Workflow for the Hemolytic Activity Assay.

Methodology:

-

Blood Collection and Preparation: Obtain fresh red blood cells (e.g., human or horse) and wash them three times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed erythrocytes in PBS to a final concentration of 2-8% (v/v).

-

Peptide Dilution: Prepare serial dilutions of this compound in PBS in a 96-well plate.

-

Incubation: Add the red blood cell suspension to each well containing the peptide dilutions. Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only for 0% hemolysis). Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.

-

Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

-

Calculation: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 The HC50 value is then determined by plotting the percentage of hemolysis against the peptide concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT Cytotoxicity Assay.

Methodology:

-

Cell Seeding: Seed mammalian cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Peptide Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same solvent concentration used for the peptide).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or an SDS-HCl solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells. The IC50 value can then be determined by plotting cell viability against peptide concentration.

Conclusion and Future Directions

This compound is a compelling antimicrobial peptide with significant potential as a therapeutic agent. Its broad-spectrum antimicrobial activity, particularly against resistant bacteria, coupled with its anticancer properties and favorable safety profile, makes it a promising candidate for further development. The primary "carpet" mechanism of membrane disruption is a key advantage, as it is less prone to the development of microbial resistance.

Future research should focus on several key areas:

-

Elucidating Detailed Signaling Pathways: A deeper understanding of the downstream signaling events triggered by this compound-induced membrane disruption in both microbial and cancer cells is needed.

-

Investigating Immunomodulatory Effects: Comprehensive studies are required to characterize the immunomodulatory activities of this compound and its potential to modulate the host immune response.

-

In Vivo Efficacy and Safety: Rigorous in vivo studies are essential to evaluate the therapeutic efficacy and safety of this compound in animal models of infection and cancer.

-

Peptide Engineering: Modification of the this compound sequence could lead to analogs with enhanced potency, selectivity, and stability, further improving its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Alanine Scanning Studies of the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Activity of this compound Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]

Aurein 1.2: A Technical Guide to a Promising Antimicrobial Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 1.2 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Australian Southern bell frog, Litoria aurea and Litoria raniformis.[1] This 13-amino acid peptide has garnered significant interest within the scientific community due to its broad-spectrum antimicrobial activity against various pathogens, including antibiotic-resistant strains, as well as its potential as an anticancer agent. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of its mode of action are included to facilitate further research and development.

Peptide Sequence and Chemical Properties

This compound is a relatively short peptide with a C-terminal amidation, a common feature in antimicrobial peptides that enhances their stability and activity.

Amino Acid Sequence: GLFDIIKKIAESF-NH₂

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for understanding its interaction with biological membranes and its overall activity.

| Property | Value | Source |

| Molecular Formula | C₇₁H₁₁₄N₁₆O₁₈ | [1] |

| Molecular Weight | 1479.77 g/mol | [1] |

| Monoisotopic Mass | 1478.84970085 Da | [2] |

| Net Charge (pH 7.0) | +1 | [3] |

| Isoelectric Point (pI) | The isoelectric point has not been explicitly stated in the provided search results. However, with a net positive charge at neutral pH, the pI is expected to be alkaline. | |

| Hydrophobicity (XLogP3) | -3.8 | |

| Structure | Predominantly α-helical in membrane environments |

Biological Activity

This compound exhibits a wide range of biological activities, with its antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity

This compound is active against a variety of Gram-positive bacteria. Its efficacy against Gram-negative bacteria is generally lower. The table below summarizes the Minimum Inhibitory Concentrations (MIC) of this compound against several microorganisms.

| Microorganism | Strain | MIC (µM) | MIC (µg/mL) | Source |

| Enterococcus faecalis | ATCC 29212 | - | 16 | |

| Staphylococcus aureus | ATCC 25923 | - | 1-16 | |

| Streptococcus pyogenes | ATCC 19615 | - | 1-16 | |

| Escherichia coli | ATCC 25922 | - | 256 | |

| Pseudomonas aeruginosa | ATCC 27853 | - | 256 | |

| Candida albicans | ATCC 90028 | - | 32 | |

| Enterococcus faecalis | Clinical Isolate | 22 | - |

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic activity against various cancer cell lines. It is believed to trigger apoptotic cell death by disrupting the cell membrane or mitochondrial membranes of cancerous cells.

Mechanism of Action: The Carpet Model

The primary mechanism by which this compound exerts its antimicrobial and anticancer effects is through the disruption of cellular membranes. It is widely accepted that this compound follows the "carpet model" of membrane interaction.

In this model, the cationic peptide initially binds to the negatively charged components of the target cell membrane, such as phospholipids. As the peptide concentration on the membrane surface increases, it forms a "carpet-like" layer. This accumulation disrupts the membrane's integrity, leading to the formation of transient pores or micelles and ultimately causing cell lysis.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining the MIC of antimicrobial peptides is the broth microdilution assay.

References

Initial Studies on the Cytotoxicity of Aurein 1.2: A Technical Guide

Abstract Aurein 1.2 is a 13-amino-acid cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of Australian bell frogs, Litoria aurea and Litoria raniformis[1][2]. This peptide, with the sequence GLFDIIKKIAESF-NH2, exhibits a broad spectrum of biological activity, demonstrating both antimicrobial and anticancer properties[1][3]. Its α-helical structure and amphipathic nature are key to its function[3]. Initial research has highlighted its moderate to potent cytotoxicity against a wide array of human cancer cell lines while showing limited toxicity towards normal cells, making it a subject of significant interest for therapeutic development. This technical guide provides an in-depth overview of the early cytotoxic studies of this compound, presenting quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms of action.

Cytotoxicity Profile of this compound

This compound has demonstrated a broad efficacy against numerous cancer cell lines. It is reported to be moderately cytotoxic against 57 out of 60 human tumor cell lines tested in initial screenings. Its activity spans various cancer types including leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovaries, prostate, and breast. A significant characteristic of this compound is its selectivity, showing minimal hemolytic activity and cytotoxicity against normal cell lines at concentrations effective against cancerous cells.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values and cell viability data from key studies, illustrating the cytotoxic potential of this compound and its synthetic analogs.

Table 1: IC50 Values of this compound and Analogs against Various Cancer Cell Lines

| Peptide/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | T98G | Glioblastoma | ~2 | |

| This compound | H838 | Lung Cancer | 26.94 | |

| Analog EH [Orn]8 | MCF-7 | Breast Cancer (Luminal A) | 44 ± 38 | |

| Analog EH [Orn]8 | MDA-MB-231 | Breast Cancer (Triple-Negative) | 44 ± 38 | |

| Analog EH [Orn]8 | MCF-12F | Normal Breast Epithelium | 44 ± 38 |

Table 2: Cytotoxicity and Viability of this compound on Normal and Cancerous Cells

| Peptide | Cell Line | Cell Type | Treatment | Result | Reference |

| This compound | Human Erythrocytes | Normal Blood Cells | Up to 100 µg/mL | No significant lysis | |

| This compound | HUVEC | Normal Endothelial | 10 µM (24h) | 95.08% viability | |

| This compound | KDR | Normal Endothelial | 10 µM (24h) | 96.95% viability | |

| This compound | A-549 | Human Lung Carcinoma | At MBC* | 2.4% cytotoxicity | |

| This compound Analogs | SW480 | Colon Carcinoma | 10 µM (24h) | Severe cytotoxicity | |

| This compound Analogs | HT29 | Colon Carcinoma | 10 µM (24h) | Moderate cytotoxicity |

*MBC refers to the Minimal Bactericidal Concentration determined in parallel antimicrobial studies.

Mechanism of Action

The cytotoxic activity of this compound is primarily attributed to its ability to interact with and disrupt cell membranes, which can subsequently trigger apoptotic pathways.

Membrane Disruption: The Carpet Model

The prevailing theory for this compound's membrane activity is the "carpet model". This mechanism is favored due to the peptide's small size, which is insufficient to span the cell membrane as a traditional "barrel-stave" pore. The process involves:

-

Electrostatic Attraction : The cationic nature of this compound facilitates an initial electrostatic attraction to the anionic surfaces of cancer cell membranes. These membranes have a higher negative charge than normal cells due to an accumulation of phosphatidylserine in the outer leaflet.

-

Peptide Accumulation : The peptides accumulate on the membrane surface, forming a "carpet-like" layer.

-

Membrane Destabilization : Once a critical threshold concentration is reached, the peptide layer disrupts the membrane's structural integrity in a detergent-like fashion, leading to the formation of micelles or transient pores.

-

Cell Lysis : This widespread disruption results in membrane permeabilization and eventual cell lysis.

Caption: Workflow of the proposed "carpet model" for this compound membrane disruption.

Induction of Apoptosis

Beyond direct membrane lysis, this compound can induce programmed cell death, or apoptosis. Studies have shown that treatment with the peptide leads to a significant increase in the expression of caspases, which are key mediators of apoptosis. This suggests the activation of both intrinsic and extrinsic apoptotic pathways. The intrinsic (mitochondrial) pathway is a likely candidate, where membrane disruption of mitochondria by internalized peptides leads to the release of cytochrome c, initiating a caspase cascade.

Caption: Intrinsic apoptosis signaling cascade initiated by this compound.

Key Experimental Protocols

The following section details the standard methodologies employed in the initial cytotoxic evaluation of this compound.

General Experimental Workflow

The assessment of cytotoxicity typically follows a standardized workflow from cell preparation to data analysis.

Caption: A typical experimental workflow for in vitro cytotoxicity assessment.

Peptide Synthesis and Purification

-

Synthesis Method : this compound and its analogs are typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis.

-

Purification : The crude peptide is purified using high-performance liquid chromatography (HPLC).

-